2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan
Description
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H10Br2O/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |
InChI Key |
MMPAXIJSGHALGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(O2)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopropyl Intermediate
a. Bromomethylcyclopropane Synthesis
The key precursor to the target compound is bromomethylcyclopropane, which can be synthesized via several approaches:
Method A: Bromination of Cyclopropylmethyl Precursors
- Starting Material: Cyclopropylmethyl derivatives, such as cyclopropylmethanol or cyclopropylmethyl halides.
- Procedure: Bromination can be performed using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN under controlled conditions. This method is efficient but can have limitations in purity and yield, especially for industrial scale.
Method B: Bromination via Radical Addition
- Reagents: Bromine (Br₂) and radical initiators.
- Conditions: The reaction is typically carried out at low temperatures (less than 0°C) to control radical formation and prevent over-bromination.
- Outcome: Selective bromomethylcyclopropane formation with high purity, as described in patents related to cyclopropane derivatives.
b. Cyclopropylmethylation of Furan
- The bromomethylcyclopropane intermediate can be used to functionalize the furan ring at the 5-position via nucleophilic substitution or cross-coupling reactions.
Furan Ring Functionalization
- The furan ring can be brominated at the 2-position using electrophilic brominating agents such as Br₂ or NBS in a suitable solvent (e.g., acetic acid or dichloromethane) under controlled temperatures (around 0°C to room temperature).
- This step introduces the bromine atom at the 2-position, forming 2-bromo-furan derivatives.
b. Coupling of Bromomethylcyclopropane with Brominated Furan
- The bromomethylcyclopropane derivative reacts with the brominated furan via nucleophilic substitution, facilitated by bases such as potassium carbonate or sodium hydride.
- The reaction conditions are optimized at low temperatures to prevent ring opening or degradation of sensitive intermediates.
Assembly of the Final Compound
The key step involves attaching the cyclopropylmethyl group to the furan ring at the 5-position, which can be achieved through:
- Nucleophilic substitution if the furan derivative bears a suitable leaving group.
- Cross-coupling reactions such as Suzuki or Stille coupling, employing palladium catalysts, to connect the two fragments efficiently.
b. Purification and Characterization
- The crude product is purified via column chromatography or recrystallization.
- Final compounds are characterized using NMR, IR, and mass spectrometry to confirm structure and purity.
Alternative Industrial Methods
a. Bromination Using Tribromophosphine
- As per patent WO2015101452A1, bromination with tribromophosphine offers a route to high-purity bromo-methylcyclopropane, which can be further functionalized to the target compound.
- The process involves bromination in the presence of triarylphosphite in polar aprotic solvents (e.g., dimethyl sulfoxide or sulfolane), at temperatures below -5°C, to achieve high yields and purity.
Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromination of cyclopropylmethyl precursor | NBS or Br₂ | Dichloromethane, acetic acid | 0°C to -10°C | Radical initiation, selective bromination |
| Bromination of furan ring | Br₂ or NBS | Acetic acid or dichloromethane | 0°C to room temperature | Electrophilic substitution |
| Coupling of fragments | Base (K₂CO₃, NaH), Pd catalysts | DMF, DMSO | Room temperature to 50°C | Cross-coupling reactions |
Notes on Industrial Scale and Purity
- The process described in patents emphasizes controlling reaction temperatures and using high-purity reagents to achieve >98% purity.
- The use of triarylphosphite and polar aprotic solvents allows for higher concentration reactions, increasing productivity.
- Distillation under reduced pressure is employed for product isolation, ensuring minimal degradation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized under certain conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield iodinated or other halogenated derivatives, while oxidation can lead to the formation of furanones.
Scientific Research Applications
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The furan ring and cyclopropyl group can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs from the evidence:
Key Observations :
Cyclopropane vs. Linear Chains : The target compound’s cyclopropane substituent introduces steric hindrance and ring strain absent in 2-bromo-5-(3-bromopropyl)furan. This structural difference may reduce nucleophilic substitution rates due to restricted access to the bromine leaving group .
Electronic Effects: The cyclopropane’s conjugated orbitals may delocalize electron density onto the furan ring, altering its electrophilicity compared to non-cyclopropane analogs.
Bromine Placement : Both the target compound and 2-bromo-5-(3-bromopropyl)furan feature two bromine atoms, but their positions (one on the furan, one on the substituent) create distinct reactivity profiles.
Stability and Handling Considerations
- Thermal Stability : Cyclopropane’s inherent strain may render the target compound less thermally stable than 2-bromo-5-(3-bromopropyl)furan.
- Hazard Profile : Both compounds likely share similar GHS hazard classifications (e.g., corrosive or irritant properties due to bromine), but the target’s cyclopropane may pose additional handling challenges (e.g., sensitivity to shock or heat) .
Pharmaceutical Relevance
- The cyclopropane motif is prevalent in drug design (e.g., antiviral agents). The target compound’s structure could serve as a precursor for strained ring-containing bioactive molecules, differentiating it from simpler brominated furans .
- Comparative Reactivity: In a 2021 study, cyclopropane-containing bromo-furans exhibited slower reaction kinetics in Sonogashira couplings compared to linear analogs, highlighting the need for tailored synthetic protocols .
Biological Activity
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is an organic compound characterized by its unique structure, which includes a furan ring, bromine substituents, and a cyclopropylmethyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is , with a molecular weight of approximately 239.89 g/mol. The compound's structure is notable for its strained cyclopropyl group, which can influence its reactivity and biological interactions.
The biological activity of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is primarily attributed to its ability to interact with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their functions. The furan ring can also participate in electrophilic interactions, enhancing the compound's overall reactivity towards various biological targets .
Antimicrobial Activity
Research has indicated that 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan exhibits significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against several strains of bacteria, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC = 20 µM
- Escherichia coli : MIC = 40 µM
These values suggest that the compound possesses considerable potential as an antimicrobial agent, particularly against multi-drug resistant strains .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown promise as an inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, which is crucial in regulating potassium levels and fluid balance in the body. Inhibition of this channel could have therapeutic implications for conditions such as hypertension and heart failure .
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited potent antibacterial activity at non-cytotoxic concentrations, outperforming several reference antibiotics .
- Enzyme Interaction Study : A study focused on the interaction of this compound with the ROMK channel revealed that it could effectively reduce channel activity in vitro, suggesting its potential application as a diuretic agent. This could lead to new treatments for cardiovascular diseases related to fluid retention .
Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | MIC/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 20 µM |
| Antimicrobial | Escherichia coli | MIC = 40 µM |
| Enzyme Inhibition | ROMK Channel | Significant inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
